molecular formula C9H17Cl2N3 B1382889 (R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride CAS No. 1260619-28-0

(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride

Cat. No. B1382889
M. Wt: 238.15 g/mol
InChI Key: KCEKFPWJGACPQI-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride” is a chemical compound with the CAS Number: 1260619-28-0 . It has a molecular weight of 238.16 and its IUPAC name is ®-6-(1-amino-2-methylpropyl)pyridin-2-amine dihydrochloride . It is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-6(2)9(11)7-4-3-5-8(10)12-7;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Heterocyclic Amines in Food Processing

  • Carcinogenic Potential of Heterocyclic Amines : Heterocyclic aromatic amines like PhIP, produced during the cooking of meat, are recognized as carcinogenic in rodents and might contribute to diet-related cancers in humans. The presence of PhIP in the hair of omnivores (but not vegetarians) suggests exposure and bioavailability of PhIP are high, warranting consideration of its role in cancer etiology (Gu et al., 2012).
  • Chemistry and Properties of Pyridine Derivatives : Pyridine derivatives exhibit a range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, and anticancer activities. They also show potential in analytical chemistry as chemosensors for various ions and species (Abu-Taweel et al., 2022).

Toxicity and Biomonitoring

  • Toxicity Profile of Aromatic Amino Compounds : The compound 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical synthesis, was shown to be toxic, causing symptoms like dizziness, fatigue, nausea, and even methemoglobinemia and toxic encephalopathy upon inhalation (Tao et al., 2022).
  • Biological Effects of Heterocyclic Amines : PhIP's role in lipid peroxidation in various organs of rats has been studied, revealing organ-specific effects and indicating PhIP's potential to cause lipid peroxidation in different organs (Li et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-[(1R)-1-amino-2-methylpropyl]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)7-4-3-5-8(10)12-7;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEKFPWJGACPQI-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=CC=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=NC(=CC=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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